N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and a carboxamide-linked thiazole ring. The thiazole ring is further substituted with a 2-chlorophenyl group and a methyl group.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6OS/c1-12-10-13(2)28(27-12)19-9-8-17(25-26-19)20(29)23-11-18-14(3)24-21(30-18)15-6-4-5-7-16(15)22/h4-10H,11H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPXLLXCYIKQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and research findings.
- Molecular Formula : C21H19ClN4OS
- Molecular Weight : 410.9 g/mol
- CAS Number : 1421509-37-6
1. Anti-inflammatory Activity
Recent studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, a derivative was tested in carrageenan-induced rat paw edema models, showing an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium.
The compound's mechanism involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits both antibacterial and antifungal activities against various pathogens.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Effective | |
| Gram-negative bacteria | Moderate | |
| Fungi | Effective |
Docking simulations suggest that the compound interacts with bacterial enzymes, inhibiting their function and leading to microbial death.
3. Anticancer Activity
The anticancer potential of this compound has been explored through various assays against different cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It may modulate signaling pathways by interacting with various receptors involved in inflammation and cancer progression.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Anti-inflammatory Study : In a study involving acute inflammatory models in AA rats, the compound demonstrated significant reduction in hind paw swelling and body weight loss compared to control groups treated with standard anti-inflammatory drugs.
- Anticancer Study : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing that modifications on the thiazole and pyrazole rings enhanced cytotoxicity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties:
The compound has been investigated for its potential as an antimicrobial and antiviral agent. Research indicates that its structural components may allow it to interact effectively with biological targets, inhibiting the growth of pathogens and viruses. For instance, compounds with thiazole and pyrazole moieties have shown promising activity against different bacterial strains and viral infections .
Anticancer Activity:
There is ongoing research into the anticancer properties of this compound. Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular pathways. The presence of the thiazole ring is particularly noted for enhancing cytotoxic effects against various cancer cell lines .
Materials Science
Organic Semiconductors:
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide can be utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films is essential for enhancing device performance.
Advanced Materials Development:
The compound's versatility allows it to be used as an intermediate in synthesizing more complex organic materials. This includes polymers and other functional materials that can be tailored for specific applications in electronics or photonics .
Biological Studies
Enzyme Interaction Studies:
Research into the interaction of this compound with various enzymes is crucial for understanding its mechanism of action. It has been used in studies aimed at elucidating how it binds to enzyme active sites, potentially leading to the development of new enzyme inhibitors .
Receptor Modulation:
The compound's ability to modulate receptor activity presents opportunities for drug development targeting specific signaling pathways. This characteristic is significant in pharmacological studies where receptor interactions are critical for therapeutic efficacy .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for antimicrobial, antiviral, and anticancer properties; potential to inhibit pathogen growth. |
| Materials Science | Used in developing organic semiconductors; suitable for OLEDs and OPVs due to unique electronic properties. |
| Biological Studies | Explored for enzyme interactions and receptor modulation; aids in understanding mechanisms of action. |
Case Studies
-
Antimicrobial Efficacy:
A study demonstrated that derivatives of this compound displayed significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead structure for developing new antibiotics. -
Anticancer Research:
In vitro studies showed that the compound could induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a mechanism that warrants further investigation for therapeutic applications. -
Material Development:
Research on the use of this compound in organic electronics revealed its effectiveness as a charge transport material, improving the efficiency of OLED devices by enhancing light emission properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with pyrazole-carboxamide derivatives reported in synthetic studies, such as those in (e.g., compounds 3a–3e ) . Key points of comparison include:
Structural Features
- Core Heterocycles : The target compound contains a pyridazine-thiazole framework, whereas compounds 3a–3e in are based on pyrazole-pyrazole or pyrazole-chlorophenyl systems. The pyridazine moiety in the target may confer distinct electronic properties compared to pyrazole-centric analogs.
- Substituent Effects : The 2-chlorophenyl and 3,5-dimethylpyrazole groups in the target compound contrast with substituents in 3a–3e , such as 4-chlorophenyl (3b ), p-tolyl (3c ), and 4-fluorophenyl (3d ). Electron-withdrawing groups (e.g., Cl in 3b ) generally increase melting points and stability, while electron-donating groups (e.g., methyl in 3c ) may enhance solubility .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
N/R: Not reported in available evidence.
- Melting Points : The target’s thiazole-pyridazine system may exhibit higher melting points than 3a–3e due to increased rigidity and intermolecular interactions.
- Solubility : The 3,5-dimethylpyrazole group in the target could enhance solubility compared to chlorophenyl-substituted analogs like 3b or 3e .
Research Findings and Implications
Synthetic Efficiency : The EDCI/HOBt coupling method used for 3a–3e achieves moderate yields (62–71%), suggesting reliability for synthesizing carboxamide-linked heterocycles .
Substituent Impact : Chlorine substituents (e.g., in 3b ) correlate with higher melting points, likely due to enhanced dipole interactions and crystal packing .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including coupling of thiazole and pyridazine moieties, which require precise control of temperature, inert atmospheres, and stoichiometric ratios. For example, alkylation steps often use K₂CO₃ as a base in DMF, but incomplete reactions may occur due to moisture sensitivity . Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity) to identify optimal conditions .
- Purification : Use of preparative TLC or recrystallization (e.g., ethanol) to isolate high-purity products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core methods include:
- ¹H/¹³C NMR : To confirm regiochemistry of substituents (e.g., distinguishing pyridazine vs. pyrazole protons) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy : To detect functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers ensure reproducibility in biological activity assays?
- Standardized Protocols : Use of positive controls (e.g., kinase inhibitors for enzyme assays) and consistent solvent systems (e.g., DMSO for solubility) .
- Statistical Validation : Triplicate measurements with error margins <10% to account for biological variability .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding modes?
- Wavefunction Analysis (Multiwfn) : To map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) Simulations : To model interactions with biological targets (e.g., kinase active sites) using software like GROMACS .
Q. What strategies resolve contradictory data in reaction yields or biological potency?
- Retrosynthetic Analysis : Compare alternative routes (e.g., Suzuki coupling vs. nucleophilic substitution) to identify step-specific inefficiencies .
- Meta-Analysis : Cross-reference published data on analogous compounds to contextualize outliers (e.g., steric effects from 2-chlorophenyl groups) .
Q. How can degradation pathways be studied to improve compound stability?
- Forced Degradation Studies : Expose the compound to heat, light, or humidity, then analyze degradants via HPLC-MS .
- Stabilization : Use lyophilization for long-term storage or co-solvents (e.g., PEG-400) to prevent hydrolysis .
Methodological Guidance Tables
Q. Table 1. Common Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Key Challenges | Ref. |
|---|---|---|---|---|
| Thiazole alkylation | K₂CO₃, DMF, RT, 12h | 65–78% | Moisture sensitivity; competing side reactions | |
| Pyridazine coupling | EDCI/HOBt, DMF, RT | 60–70% | Steric hindrance from 3,5-dimethylpyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
